![molecular formula C26H30FN7O B8134263 Alk2-IN-4 CAS No. 2248154-85-8](/img/structure/B8134263.png)
Alk2-IN-4
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Overview
Description
ALK2-IN-4 is a highly effective ALK2 inhibitor . It is used for research purposes and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of ALK2-IN-4 involves a ligand-based search of inhibitors . Several lead molecules have been identified based on protein structure using virtual screening . After virtual screening of a large library of small molecules and ab initio calculation of selected molecules for drug efficacy, molecular dynamic simulation of lead molecules and protein complexes was performed .Molecular Structure Analysis
The molecular structure of ALK2-IN-4 involves a complex interaction with the ALK2 receptor . In the crystal structure of the control ALK2:LDN-213844 complex, there are two residues (Lys235 and His286) out of 16 binding pocket residues in which His286 forms hydrogen bonds directly with LDN-213844 molecule and another water-mediated bond is present with Lys235 .Chemical Reactions Analysis
ALK2-IN-4 is a potent ALK2 inhibitor extracted from patent WO2020086963A1 . It has been shown to have a stable binding on the same binding site as LDN-213844 .Physical And Chemical Properties Analysis
The molecular formula of ALK2-IN-4 is C26H30FN7O, and its molecular weight is 475.56 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research to further understand the role of ALK2 inhibitors like ALK2-IN-4 in treating diseases caused by impaired BMP signaling . The effectiveness of these pharmacotherapies is being assessed not just on spleen and symptom response, but progression of disease and ultimately survival .
properties
IUPAC Name |
7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24/h3,6,13-18H,4-5,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQADNMBNQEQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alk2-IN-4 | |
CAS RN |
2248154-85-8 |
Source
|
Record name | KER-047 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248154858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KER-047 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DLP7XK3VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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